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Compound of Interest

Compound Name:
Chloromethylmethyldichlorogerma

ne

CAS No.: 6727-63-5

Cat. No.: B1505109

Get Quote

Executive Summary
This guide details the protocol for depositing Germanium (Ge) and Germanium-rich films using

Chloromethylmethyldichlorogermane (

). Unlike homoleptic alkylgermanes, this heteroleptic precursor features a chloromethyl
functional group. The electron-withdrawing nature of the chloromethyl moiety increases the
electrophilicity of the Germanium center, potentially lowering the activation energy for
nucleophilic attack during the ALD half-cycles compared to standard dimethyldichlorogermane.

Target Applications:

High-mobility channel materials (Ge, SiGe).

Germanium-doped layers for photonics.

Low-temperature deposition requiring enhanced precursor reactivity.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1505109#bc-rfq
https://www.benchchem.com/product/b1505109/docs?utm_src=pdf-body#application-note-atomic-layer-deposition-of-germanium-films-using-chloromethylmethyldichlorogermane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505109?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor Chemistry & Properties
Understanding the molecule is the first step to a successful process. CMMDCG combines the

volatility of alkylgermanes with the reactive halide handles required for self-limiting ALD.

Property Value Notes

Chemical Name
Chloromethylmethyldichloroger

mane
Heteroleptic Organogermane

Formula Structure:

CAS Number 6727-63-5 Verified Commercial ID

Boiling Point 155°C
Requires heated delivery

system

Density 1.669 g/mL High density aids stable flux

Flash Point >60°C
Flammable; handle under inert

gas

Hydrolytic Sensitivity High
Reacts with moisture to

release HCl

Mechanistic Insight: The presence of the chloromethyl group (

) distinguishes this from Dimethyldichlorogermane. The electronegative chlorine on the methyl
group pulls electron density away from the Ge center (inductive effect), making the Ge atom
more positive (

). This makes the precursor more susceptible to adsorption on hydroxylated surfaces and
reaction with co-reactants.

Experimental Protocol
Reactor Configuration[2][3]

System: Flow-type thermal or Plasma-Enhanced ALD (PEALD) reactor.

Precursor Delivery:
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Canister Temperature:45°C – 60°C. (Due to 155°C B.P., moderate heating is required to

generate sufficient vapor pressure).

Delivery Line Temperature:70°C – 80°C (Must be > canister temp to prevent

condensation).

Carrier Gas: High-purity

or Ar (Flow: 20–50 sccm).

Co-Reactant Selection
The choice of co-reactant determines the final film composition:

For Metallic Germanium (Ge):

Co-reactant: Hydrogen Plasma (

Plasma).

Reasoning: Thermal

is often insufficient to break the Ge-C bonds at low temperatures (<350°C). Plasma is
required to strip the methyl and chloromethyl ligands and reduce the Ge cation.

For Germanium Oxide (

):

Co-reactant:

vapor or Ozone (

).

Reasoning: Standard hydrolysis/oxidation.

For Germanium Nitride (

):
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Co-reactant: Ammonia (

) or

plasma.

Deposition Cycle (Standard Recipe)
Target Substrate: Si(100) with chemical oxide or HF-last (H-terminated). Reactor Base

Pressure: 1-5 Torr.

Step Action Time (s) Purpose

1 Pulse CMMDCG 0.5 – 2.0
Saturative adsorption

of Ge precursor.

2
Purge (

/Ar)
5.0 – 10.0

Remove physisorbed

precursor and HCl

byproduct.

3 Pulse Co-reactant 2.0 – 5.0

Reaction (

Plasma or

) to form film.

4
Purge (

/Ar)
5.0 – 10.0

Remove reaction

byproducts (HCl,

hydrocarbons).

Process Window:

ALD Temperature Window:275°C – 350°C.

Note: Below 275°C, surface reaction kinetics may be slow (leading to low GPC). Above

350°C, risk of thermal decomposition (CVD mode) increases, leading to carbon

contamination.

Reaction Mechanism & Visualization
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The following diagram illustrates the surface chemistry during the PEALD of Germanium metal.

The critical step is the ligand exchange where the Ge-Cl bonds react with surface sites,

followed by the plasma step removing the organic ligands.

Substrate Surface
(Si-H or Si-OH)

Precursor Pulse
(ClCH2-Ge(Me)Cl2)

Step 1 Chemisorption
(-HCl released)

Surface Reaction Surface Species
(Si-O-Ge(Me)(CH2Cl)Cl)

Ligand Exchange H2 Plasma Pulse
(Radical Attack)

Step 3 Ge Atomic Layer
(Ge-Ge bonds formed)

Reduction & 
Ligand Removal (-CH4, -CH3Cl)

Cycle Repeats

Click to download full resolution via product page

Caption: Idealized PEALD cycle for Ge deposition. The chloromethyl group aids reactivity but

requires plasma for complete removal to prevent carbon incorporation.

Characterization & Quality Control
To validate the protocol, the following metrics should be monitored:

Growth Per Cycle (GPC): Expect 0.4 – 0.8 Å/cycle within the ALD window.

Film Composition (XPS):

Scan for Cl 2p (indicates incomplete ligand exchange).

Scan for C 1s (indicates thermal decomposition or insufficient plasma time).

Target: C < 2 at.%, Cl < 1 at.%.

Crystallinity (XRD/Raman):

As-deposited films at <300°C are typically amorphous (

-Ge).

Post-deposition annealing (PDA) at >500°C in

may be required to crystallize into cubic Ge.
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Safety & Handling (HSE)
HCl Generation: Upon contact with moisture (in air or scrubber), this precursor releases

Hydrogen Chloride gas.

Protocol: Vent lines must pass through a caustic scrubber (NaOH/KOH).

Flammability: As an organogermane, it is flammable. Ensure the ALD cabinet has active

exhaust and leak detection.

PPE: Chemical resistant gloves (Nitrile/Neoprene), safety goggles, and face shield during

canister changes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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